N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide
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Overview
Description
N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide is a chemical compound belonging to the benzotriazole family. Benzotriazoles are known for their stability and versatility in various chemical reactions. This compound has a molecular formula of C9H10N4O and a molecular weight of 190.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the reaction of 1H-1,2,3-benzotriazole with dimethylamine and a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 0°C and 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0°C to 50°C.
Reduction: Lithium aluminum hydride; temperatures ranging from -10°C to 30°C.
Substitution: Various nucleophiles such as halides or amines; temperatures ranging from 20°C to 80°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxylic acid, while substitution reactions can produce a variety of substituted benzotriazoles .
Scientific Research Applications
N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar stability and reactivity.
5,6-Dimethyl-1,2,3-benzotriazole: Another derivative with additional methyl groups, affecting its chemical properties.
N-methyl-1H-1,2,3-benzotriazole-5-carboxamide: A closely related compound with a single methyl group.
Uniqueness
N,1-dimethyl-1H-1,2,3-benzotriazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation enhances its stability and reactivity compared to other benzotriazole derivatives .
Properties
IUPAC Name |
N,1-dimethylbenzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-10-9(14)6-3-4-8-7(5-6)11-12-13(8)2/h3-5H,1-2H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDGMIKRUDBMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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